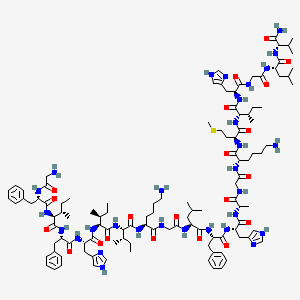

Gfifhiikglfhagkmihglv-NH2

Description

Overview of Host Defense Peptides (HDPs) and Their Biological Significance

Host Defense Peptides (HDPs), also known as Antimicrobial Peptides (AMPs), are fundamental components of the innate immune system found in virtually all forms of life, from microorganisms to humans. nih.govnih.gov These small, gene-encoded peptides, typically composed of 12 to 50 amino acids, serve as a rapid, first-line defense against a wide array of pathogens, including bacteria, fungi, and viruses. nih.govwikipedia.org Their primary mechanism often involves disrupting the microbial cell membrane, which leads to cell death and reduces the likelihood of resistance development compared to conventional antibiotics. nih.govpreprints.org

Beyond their direct antimicrobial actions, HDPs are increasingly recognized for their pleiotropic functions, meaning they have multiple effects on the host. nih.govnih.gov These immunomodulatory roles are critical in orchestrating the body's response to infection and injury. nih.govwikipedia.org They can modulate inflammation, promote wound healing, and act as signaling molecules that bridge the innate and adaptive immune responses. nih.govnih.gov This multifaceted nature has led to the broader term "Host Defense Peptides" to encompass their diverse biological activities. nih.govmdpi.com The study of HDPs is a burgeoning field, driven by the urgent need for new antimicrobial strategies in an era of increasing antibiotic resistance. nih.gov

Contextualizing Epinecidin-1 (B1576705) (GFIFHIIKGLFHAGKMIHGLV-NH2) within Marine-Derived Bioactive Peptides

The marine environment, with its unique and often extreme conditions, fosters the evolution of organisms with distinctive biochemical defenses. mdpi.com This has made the ocean a rich source of bioactive peptides with novel structures and functions. mdpi.comnih.govbham.ac.uk These peptides are derived from a wide range of marine life, including fish, mollusks, crustaceans, and microorganisms. mdpi.com

Epinecidin-1 is a prime example of a marine-derived HDP. It was first identified in the orange-spotted grouper (Epinephelus coioides), a fish species common in Southeast Asia. nih.goviscabiochemicals.comnih.gov Specifically, the scientifically investigated peptide, often referred to as Epi-1, is a synthetic 21-amino acid fragment (this compound) corresponding to residues 22-42 of the full native peptide. nih.govnovoprolabs.comhongtide.com It belongs to the piscidin family, a class of linear, cationic, and amphipathic α-helical peptides that are unique to fish. nih.govresearchgate.net The discovery of Epinecidin-1 was spurred by the need to understand and combat pathogenic infections that caused significant economic losses in the aquaculture of the orange-spotted grouper. nih.govnih.gov Its identification from a fish leukocyte cDNA library highlighted its role as a key component of the fish's innate immune system. nih.gov

Rationale for Academic Investigation into Epinecidin-1 (this compound)

The scientific community's interest in Epinecidin-1 is founded on its potent and broad-spectrum biological activities, which suggest significant potential for therapeutic applications. nih.govnih.gov Research has demonstrated that Epinecidin-1 is effective against a wide range of Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) and Helicobacter pylori. nih.goviscabiochemicals.commdpi.com Its utility is further underscored by its demonstrated antifungal, antiviral, and antiprotozoal properties. nih.govmdpi.com

Beyond its direct antimicrobial effects, Epinecidin-1 exhibits a range of other valuable biological functions that are a major focus of research. These include:

Immunomodulatory effects: It can regulate the host's immune response to infection and inflammation. nih.govmdpi.com For instance, it has been shown to suppress inflammation induced by bacterial components like lipopolysaccharide (LPS). mdpi.comdntb.gov.ua

Anticancer activity: Studies have reported that Epinecidin-1 can induce cell death in various cancer cell lines, including synovial sarcoma and human fibrosarcoma cells. iscabiochemicals.comresearchgate.net

Wound healing properties: Research indicates that Epinecidin-1 can accelerate wound closure and promote the formation of new blood vessels (angiogenesis) at the site of an injury. nih.govnovoprolabs.com

The multifaceted nature of Epinecidin-1, combining potent antimicrobial action with immunomodulatory and regenerative capabilities, makes it a compelling candidate for further investigation. nih.govresearchgate.net Scientists are exploring its mechanisms of action and its potential as a template for designing new drugs to treat a variety of diseases, from multidrug-resistant infections to cancer. nih.govresearchgate.net

Data Tables

Table 1: Physicochemical Properties of Epinecidin-1

| Property | Value | Reference |

| Full Sequence | H-Gly-Phe-Ile-Phe-His-Ile-Ile-Lys-Gly-Leu-Phe-His-Ala-Gly-Lys-Met-Ile-His-Gly-Leu-Val-NH2 | novoprolabs.comhongtide.com |

| Short Sequence | This compound | iscabiochemicals.commdpi.com |

| Amino Acid Length | 21 | nih.govnovoprolabs.com |

| Molecular Formula | C114H176N30O21S | novoprolabs.comhongtide.com |

| Molecular Weight | ~2334.91 g/mol | novoprolabs.comhongtide.com |

| Structure | Cationic, α-helical | nih.govnih.gov |

| Source Organism | Orange-spotted grouper (Epinephelus coioides) | nih.goviscabiochemicals.comnih.gov |

Table 2: Reported Biological Activities of Epinecidin-1

| Activity Type | Details | References |

| Antibacterial | Broad-spectrum activity against Gram-positive and Gram-negative bacteria, including MRSA, P. aeruginosa, and H. pylori. nih.goviscabiochemicals.commdpi.com | nih.goviscabiochemicals.commdpi.com |

| Antifungal | Effective against various fungi, including Candida species. mdpi.com | mdpi.com |

| Antiviral | Shows activity against viruses such as Foot-and-Mouth Disease Virus (FMDV) and Betanodavirus. novoprolabs.comresearchgate.net | novoprolabs.comresearchgate.net |

| Antiprotozoal | Demonstrates effectiveness against protozoa like Trichomonas vaginalis. nih.gov | nih.gov |

| Anticancer | Exhibits cytotoxic effects against various cancer cell lines, including fibrosarcoma and lung cancer. iscabiochemicals.comresearchgate.net | iscabiochemicals.comresearchgate.net |

| Immunomodulatory | Modulates inflammatory responses, for example by neutralizing LPS and regulating TLR signaling pathways. iscabiochemicals.commdpi.comdntb.gov.ua | iscabiochemicals.commdpi.comdntb.gov.ua |

| Wound Healing | Promotes wound closure and angiogenesis. iscabiochemicals.comnih.gov | iscabiochemicals.comnih.gov |

Properties

IUPAC Name |

(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]acetyl]amino]-N-[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C114H176N30O21S/c1-17-67(11)94(113(164)139-86(51-75-55-119-61-125-75)101(152)124-60-92(148)132-82(47-65(7)8)108(159)140-93(66(9)10)98(118)149)141-103(154)80(42-45-166-16)133-102(153)79(41-31-33-44-116)129-90(146)58-122-99(150)71(15)128-104(155)87(52-76-56-120-62-126-76)136-106(157)84(49-73-36-26-22-27-37-73)135-105(156)81(46-64(5)6)131-91(147)59-123-100(151)78(40-30-32-43-115)134-111(162)96(69(13)19-3)144-114(165)97(70(14)20-4)143-110(161)88(53-77-57-121-63-127-77)137-107(158)85(50-74-38-28-23-29-39-74)138-112(163)95(68(12)18-2)142-109(160)83(130-89(145)54-117)48-72-34-24-21-25-35-72/h21-29,34-39,55-57,61-71,78-88,93-97H,17-20,30-33,40-54,58-60,115-117H2,1-16H3,(H2,118,149)(H,119,125)(H,120,126)(H,121,127)(H,122,150)(H,123,151)(H,124,152)(H,128,155)(H,129,146)(H,130,145)(H,131,147)(H,132,148)(H,133,153)(H,134,162)(H,135,156)(H,136,157)(H,137,158)(H,138,163)(H,139,164)(H,140,159)(H,141,154)(H,142,160)(H,143,161)(H,144,165)/t67-,68-,69-,70-,71-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,93-,94-,95-,96-,97-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJMVGIBIGDBVLY-FIFJRYGNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CNC=N1)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)N)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CNC=N2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(C(C)CC)NC(=O)C(C(C)CC)NC(=O)C(CC4=CNC=N4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)CC)NC(=O)C(CC6=CC=CC=C6)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CNC=N1)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CC2=CNC=N2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC4=CNC=N4)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C114H176N30O21S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2334.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Origin, Isolation, and Biosynthetic Pathways of Epinecidin 1 Gfifhiikglfhagkmihglv Nh2

Discovery and Isolation from Marine Organisms

Identification from Epinephelus coioides (Orange-Spotted Grouper)

Epinecidin-1 (B1576705), a notable antimicrobial peptide, was first identified from the orange-spotted grouper, Epinephelus coioides. nih.govnih.gov Its discovery stemmed from the creation of a cDNA library from this marine fish, which is a significant species in aquaculture. nih.govresearchgate.net The initial identification was based on a cDNA sequence of 518 base pairs, containing an open reading frame of 204 base pairs that encodes a 67-amino acid prepropeptide. nih.govd-nb.info While the full peptide was identified through its gene, direct isolation and purification of the mature form from the grouper were not reported until later. nih.gov A truncated peptide with a 20-amino acid sequence, showing 100% similarity to a segment of epinecidin-1, was eventually identified. nih.gov The active form of epinecidin-1, a 21-amino acid peptide (GFIFHIIKGLFHAGKMIHGLV-NH2), is synthetically produced for most research purposes. nih.govresearchgate.net

Structural Homology to Other Piscidins (e.g., Pleurocidin)

Epinecidin-1 belongs to the piscidin family, a group of linear, cationic antimicrobial peptides found uniquely in fish. nih.govtrjfas.org This family of peptides is evolutionarily conserved and shares a homology with cecropins. nih.gov Structurally, epinecidin-1 shows significant similarity to pleurocidin (B1576808), a piscidin isolated from the winter flounder (Pleuronectes americanus). researchgate.netglpbio.comresearchgate.net Both epinecidin-1 and pleurocidin adopt an α-helical structure. nih.govresearchgate.net Specifically, the amino acid residues 23–48 of epinecidin-1 and residues 23–47 of pleurocidin exhibit a similar coiled pattern, which is characteristic of their amphipathic α-helical nature. nih.govresearchgate.net This structural resemblance is crucial for their biological function, including their antimicrobial activities. researchgate.net

Genetic Basis and Precursor Processing

Gene Encoding and Pre-propeptide Structure

The gene for epinecidin-1 in the orange-spotted grouper consists of four exons and three introns. nih.govd-nb.info The complete cDNA is 518 base pairs long, with a 204-base pair open reading frame that translates into a 67-amino acid prepropeptide. nih.govd-nb.infomdpi.com This precursor peptide is organized into three distinct domains:

A hydrophobic signal peptide at the N-terminus, comprising the first 22 amino acids. nih.govd-nb.info

A central cationic mature peptide , spanning the next 25 amino acids. nih.govd-nb.info

An anionic C-terminal prodomain of 20 amino acids. nih.gov

Cleavage and Amidation to Yield Active Fragment (Epinecidin-122–42)

The active form of epinecidin-1 is a 21-amino acid fragment corresponding to residues 22–42 of the prepropeptide. nih.govglpbio.commdpi.com The generation of this active peptide involves proteolytic cleavage of the precursor. Following cleavage, the C-terminus of the peptide undergoes amidation, a common post-translational modification for many bioactive peptides, which is indicated by the "-NH2" in its chemical formula. researchgate.net This amidation is believed to be important for its biological activity. nih.gov The resulting mature peptide, with the sequence this compound, is the form predominantly used in scientific studies. nih.govresearchgate.net

Heterologous Expression and Recombinant Production Methodologies

The growing interest in the therapeutic potential of epinecidin-1 has driven the development of methods for its large-scale production. While chemical synthesis is an option, it can be costly for larger quantities. dntb.gov.uaiiitd.edu.in Recombinant DNA technology offers a more scalable and cost-effective alternative. researchgate.net

Several heterologous expression systems have been utilized for producing epinecidin-1 and its variants. Escherichia coli is a common host due to its rapid growth and well-understood genetics. researchgate.netsci-hub.se To overcome challenges like proteolytic degradation and to facilitate purification, epinecidin-1 is often expressed as a fusion protein. For instance, it has been expressed fused to a red fluorescent protein (DsRed) in an E. coli pET expression system. sci-hub.se

Another strategy involves cloning the epinecidin-1 gene, or a variant thereof, into expression vectors like pET-32a. researchgate.netnih.govnih.gov This system can produce the peptide as a fusion protein with tags like thioredoxin and a His-tag, which aids in purification. researchgate.netnih.gov To release the active peptide from the fusion protein, specific cleavage sites can be engineered. One such method employs an acid-cleavable site (aspartic acid-proline) that allows for the release of the active peptide under acidic conditions. researchgate.netnih.govnih.gov These recombinant production methods are crucial for obtaining the large quantities of epinecidin-1 needed for further research and potential therapeutic applications. dntb.gov.uaresearchgate.net

Synthetic Methodologies and Analytical Characterization of Epinecidin 1 Gfifhiikglfhagkmihglv Nh2

Solid-Phase Peptide Synthesis (SPPS) Techniques

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone for the artificial production of peptides like Epinecidin-1 (B1576705). This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin. nih.govluxembourg-bio.com This approach simplifies the purification process at each step, as excess reagents and by-products can be removed by simple washing and filtration.

Fmoc/tBu Chemistry for Epinecidin-1 (GFIFHIIKGLFHAGKMIHGLV-NH2) Elaboration

The synthesis of Epinecidin-1 is typically achieved using the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy, a widely adopted method in SPPS due to its mild reaction conditions. researchgate.netdokumen.pub In this approach, the N-terminus of each amino acid is temporarily protected by the base-labile Fmoc group, while the reactive side chains of certain amino acids are protected by acid-labile tert-butyl (tBu) groups.

The synthesis cycle involves two main steps:

Fmoc Deprotection: The Fmoc group of the resin-bound amino acid is removed using a mild base, typically a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF), to expose a free N-terminal amine.

Coupling: The next Fmoc-protected amino acid in the sequence is activated by a coupling reagent and then added to the resin, forming a peptide bond with the newly exposed amine.

This cycle is repeated for each amino acid in the Epinecidin-1 sequence. The choice of coupling reagents is critical for efficient peptide bond formation and to minimize side reactions.

| Synthesis Step | Reagent/Condition | Purpose |

| Resin Swelling | N,N-dimethylformamide (DMF) | Prepares the resin for synthesis by allowing solvent to penetrate the polymer matrix. |

| Fmoc Deprotection | 20% Piperidine in DMF | Removes the Fmoc protecting group from the N-terminus of the growing peptide chain. |

| Amino Acid Activation | Coupling reagents (e.g., HBTU, HATU) and a base (e.g., DIPEA) | Activates the carboxyl group of the incoming Fmoc-amino acid for peptide bond formation. |

| Coupling | Activated Fmoc-amino acid in DMF | Forms the peptide bond between the activated amino acid and the deprotected N-terminus of the peptide-resin. |

| Washing | DMF, Dichloromethane (DCM) | Removes excess reagents and by-products after deprotection and coupling steps. |

| Cleavage and Deprotection | Trifluoroacetic acid (TFA) with scavengers | Cleaves the completed peptide from the resin and removes the side-chain protecting groups. |

Strategies for C-Terminal Amidation

Epinecidin-1 possesses a C-terminal amide (V-NH2), a common modification in bioactive peptides that can enhance stability and biological activity. nih.gov To achieve this, the synthesis is performed on a specialized resin that, upon cleavage, yields a C-terminal amide.

The most common choice for this purpose in Fmoc/tBu chemistry is the Rink Amide resin . nih.govmonash.edu The linker of the Rink Amide resin is designed to be stable throughout the synthesis but cleavable under acidic conditions to release the peptide with a C-terminal amide. The synthesis begins by coupling the first amino acid, Valine (Val), to the deprotected Rink Amide resin. Subsequent amino acids are then added sequentially as previously described.

| Resin Type | Linker Type | Cleavage Condition | C-Terminal Functionality |

| Rink Amide Resin | Acid-labile | Trifluoroacetic acid (TFA) | Amide (-CONH2) |

| Sieber Amide Resin | Highly acid-labile | Dilute TFA | Amide (-CONH2) |

Purification Methodologies for Synthetic Epinecidin-1 (this compound)

Following synthesis and cleavage from the resin, the crude peptide product is a mixture containing the desired full-length Epinecidin-1 along with various impurities such as truncated or deletion sequences. Therefore, a robust purification step is essential to isolate the target peptide.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most effective method for purifying synthetic peptides like Epinecidin-1. nih.govlcms.cznih.gov This technique separates molecules based on their hydrophobicity.

The crude peptide mixture is dissolved in an aqueous solvent and loaded onto an HPLC column packed with a nonpolar stationary phase (typically C18-modified silica). A gradient of increasing organic solvent (usually acetonitrile) is then passed through the column. Peptides elute from the column based on their hydrophobicity, with more hydrophobic peptides being retained longer. The elution is monitored by UV absorbance, typically at 210-220 nm, which detects the peptide bonds. Fractions are collected and analyzed to identify those containing the pure Epinecidin-1.

| Parameter | Typical Condition |

| Stationary Phase | C18 silica (B1680970) gel |

| Mobile Phase A | 0.1% TFA in water |

| Mobile Phase B | 0.1% TFA in acetonitrile |

| Gradient | Linear gradient of increasing Mobile Phase B |

| Detection | UV absorbance at 210-220 nm |

Structural Verification and Analytical Assessment

After purification, it is crucial to verify the structure and assess the purity of the synthetic Epinecidin-1 to ensure that the correct molecule has been produced at the desired quality.

Mass Spectrometry (MS) for Molecular Mass Confirmation

Mass spectrometry is an indispensable analytical technique for confirming the identity of a synthetic peptide by accurately determining its molecular mass. nih.govnih.govresearchgate.net The experimentally measured molecular mass is compared to the theoretically calculated mass of the Epinecidin-1 sequence (this compound).

Commonly used mass spectrometry techniques for peptide analysis include Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI). These methods ionize the peptide molecules, which are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The resulting mass spectrum provides a precise molecular weight of the synthesized peptide, confirming that the correct sequence has been assembled.

| Analytical Technique | Information Provided | Expected Result for Epinecidin-1 |

| Mass Spectrometry (MS) | Molecular Mass | The experimentally determined mass should match the calculated theoretical mass of this compound. |

| Analytical RP-HPLC | Purity | A single major peak in the chromatogram indicates a high degree of purity. |

Chromatographic Purity Assessment (HPLC)

The purity of synthetically produced Epinecidin-1 (this compound) is commonly ascertained using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). frontiersin.orgnih.gov This analytical technique is crucial for separating the target peptide from impurities that may have arisen during the solid-phase peptide synthesis process. nih.gov The identity and purity of the generated peptide are typically verified through a combination of RP-HPLC and mass spectrometry (MS). nih.govresearchgate.net

The fundamental principle of RP-HPLC in peptide analysis involves the differential partitioning of the peptide and impurities between a nonpolar stationary phase (the column) and a polar mobile phase. A gradient elution method is frequently employed, where the concentration of an organic solvent (like acetonitrile) in the mobile phase is gradually increased over time. creative-proteomics.com This progressively decreases the polarity of the mobile phase, causing molecules to elute from the column based on their hydrophobicity. A pure peptide should ideally present as a single, sharp peak in the resulting chromatogram. creative-proteomics.com

Detection is typically carried out using a UV detector. The amide bonds within the peptide backbone strongly absorb UV light at approximately 220 nm, making this a common wavelength for detection. creative-proteomics.com For peptides containing aromatic amino acids such as Phenylalanine (F) and Histidine (H), which are present in Epinecidin-1, a secondary wavelength of around 275 nm may also be used for reference. creative-proteomics.com The purity is calculated by integrating the area of the main peptide peak and expressing it as a percentage of the total area of all detected peaks. Studies have reported purities of ≥95% for synthetically produced Epinecidin-1. mdpi.com

Detailed parameters for a typical RP-HPLC analysis of Epinecidin-1 are outlined in the table below, compiled from general peptide analysis methodologies and specific studies on Epinecidin-1. creative-proteomics.combiorxiv.org

| Parameter | Specification | Purpose |

| Instrument | High-Performance Liquid Chromatography (HPLC) System | To perform the separation and analysis. |

| Column | C18 (Reverse-Phase) | A nonpolar stationary phase that retains the peptide and impurities based on hydrophobicity. |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) | The primary aqueous solvent. TFA is used as an ion-pairing agent to improve peak shape. |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) | The organic modifier used to elute the peptide from the column. |

| Elution Method | Gradient Elution | The concentration of Mobile Phase B is increased over time to effectively separate molecules with varying hydrophobicities. |

| Detection | UV Detector at 214-220 nm | Measures the absorbance of the peptide bonds to quantify the peptide as it elutes. |

| Purity Level | Often reported as >95% | Indicates the percentage of the desired peptide in the sample relative to impurities. |

Conformational Analysis and Secondary Structure Prediction

The biological function of peptides like Epinecidin-1 is intrinsically linked to their three-dimensional structure. Conformational analysis and secondary structure prediction are employed to understand the spatial arrangement of the peptide, which is crucial for its mechanism of action. nih.gov

Studies based on computational modeling and spectroscopic methods have consistently predicted that Epinecidin-1 adopts an amphipathic α-helical structure. frontiersin.orgresearchgate.net This amphipathic nature, characterized by a separation of hydrophobic and hydrophilic residues on opposite faces of the helix, is a hallmark of many antimicrobial peptides and is believed to be critical for their interaction with and disruption of microbial membranes. nih.gov

Early structural models of Epinecidin-1 were constructed based on nuclear magnetic resonance studies and homology modeling, comparing its sequence to similar peptides like pleurocidin (B1576808). frontiersin.org These models indicated that the peptide sequence corresponding to residues 23-48 forms a distinct α-helical conformation. frontiersin.org

More recent in silico analyses using programs such as i-TASSER have further refined this prediction. One such analysis determined that the secondary structure of an Epinecidin-1 variant is composed of approximately 71.4% α-helix, with the remaining portion adopting a random coil structure. nih.gov Other comparative studies have shown that native Epinecidin-1 has a helical content of 47%, which can be enhanced to 76% in engineered variants to improve activity. biorxiv.org The grand average of hydropathy (GRAVY) value for a variant was calculated to be 0.933, indicating its hydrophobic nature, which supports the amphipathic structural prediction. nih.gov

The predicted secondary structure composition from computational models is summarized below.

| Secondary Structure Element | Percentage Composition (Native Epi-1) | Percentage Composition (Variant Ac-Var-1) | Percentage Composition (Variants Var-1/Var-2) |

| α-Helix | 47% | 71.4% | 76% |

| Random Coil | 53% | 28.6% | 24% |

Biological Activities of Epinecidin 1 Gfifhiikglfhagkmihglv Nh2

Antimicrobial Properties

Epinecidin-1 (B1576705) exhibits broad-spectrum antimicrobial activity against a variety of pathogens, including multidrug-resistant bacteria, viruses, and fungi nih.govmdpi.com. Its primary mechanism of action involves the disruption of microbial cell membranes frontiersin.orgresearchgate.net.

The antibacterial effects of Epinecidin-1 have been demonstrated against both Gram-positive and Gram-negative bacteria in numerous in vitro and in vivo studies mdpi.comfrontiersin.org.

Epinecidin-1 has shown potent activity against MRSA, a significant cause of difficult-to-treat infections in humans frontiersin.orgmdpi.com. Research indicates that Epi-1 is not only effective against MRSA but may be more so than conventional antibiotics like vancomycin (B549263) frontiersin.orgmdpi.com. In vitro studies have established its strong inhibitory and killing capabilities against MRSA isolates mdpi.commdpi.com. The minimum inhibitory concentration (MIC) of Epi-1 against MRSA has been reported to be in the range of 16 to 32 mg/L mdpi.com.

In a pyemia pig model, Epi-1 demonstrated superior protection against MRSA infection compared to vancomycin, with a 2.5 mg/kg dose of Epi-1 providing complete protection from mortality, whereas vancomycin only protected 80% of the subjects mdpi.com. Furthermore, Epi-1 significantly reduced MRSA counts in the blood and various organs of the infected pigs mdpi.com. In a swine model of burn wounds infected with MRSA, topical application of Epi-1 completely healed the wounds within 25 days, a result not seen in untreated subjects nih.gov. This healing was associated with enhanced epithelial activity, collagen formation, and vascularization nih.gov.

| Parameter | Observation | Source |

|---|---|---|

| Minimum Inhibitory Concentration (MIC) | 16-32 mg/L against various clinical isolates | mdpi.com |

| In Vivo Efficacy (Swine Model) | Completely healed MRSA-infected burn wounds within 25 days | nih.gov |

| Comparative Efficacy (Swine Sepsis Model) | Provided 100% survival against MRSA-induced mortality, compared to 80% for vancomycin | mdpi.com |

| Bactericidal Action | Reduced MRSA counts by >log4 within 4 hours | mdpi.com |

Epinecidin-1 demonstrates significant efficacy against a range of Gram-negative bacteria, many of which are known pathogens in aquaculture researchgate.net. Synthetic Epi-1 has exhibited high antimicrobial activity against several Vibrio species researchgate.net. Studies have shown that it can confer protection and promote survival in fish challenged with Vibrio vulnificus frontiersin.org. The expression of the gene encoding Epinecidin-1 is also upregulated in grouper tissues following a challenge with Vibrio harveyi, indicating its role in the innate immune response to this pathogen nih.gov.

| Bacterial Species | Activity Metric | Finding | Source |

|---|---|---|---|

| Vibrio alginolyticus | Minimal Bactericidal Concentration (MBC) | < 5 µM | researchgate.net |

| Vibrio vulnificus | Minimal Bactericidal Concentration (MBC) | < 5 µM | researchgate.net |

| Vibrio harveyi | Gene Expression | Epinecidin-1 mRNA upregulated upon challenge | nih.gov |

| Pseudomonas aeruginosa (imipenem-resistant) | In Vivo Efficacy (Mouse Model) | Effectively rescued mice from P. aeruginosa-mediated death | nih.gov |

Epinecidin-1 exhibits both bactericidal (killing bacteria) and bacteriostatic (inhibiting bacterial growth) effects, which are dependent on its concentration and the duration of exposure frontiersin.orgresearchgate.net. Its primary mode of action is the disruption of the bacterial cell membrane frontiersin.org. Dose- and time-dependent bactericidal activity has been clearly demonstrated against MRSA, where a 2x MIC concentration of Epi-1 reduced bacterial counts by 99% within hours mdpi.com. This rapid membrane-disrupting mechanism is a key advantage of AMPs like Epinecidin-1, as it may reduce the likelihood of bacteria developing resistance compared to conventional antibiotics that target intracellular processes frontiersin.org.

Beyond its antibacterial properties, Epinecidin-1 possesses significant antiviral capabilities, particularly against Nervous Necrosis Virus (NNV), a type of betanodavirus that causes mass mortality in aquaculture nih.govdaneshyari.comovid.com. Studies using a medaka fish infection model have shown that Epi-1 can effectively reduce the mortality of fish infected with NNV nih.govdaneshyari.com.

The antiviral mechanism appears to involve inhibiting the virus's ability to attach to host cells, possibly by causing viral aggregation nih.gov. Co-treatment of the virus with Epinecidin-1 before infection leads to a significant increase in the survival rate of the fish daneshyari.com. Research suggests that Epi-1 can downregulate NNV gene expression in infected fish, further inhibiting viral replication daneshyari.com. In cell cultures, Epinecidin-1 has been shown to induce the expression of the antiviral Mx gene, indicating it may also stimulate the host's innate antiviral response nih.gov.

A promising application of Epinecidin-1 is its use in combination with conventional antibiotics to enhance their efficacy, a phenomenon known as synergy mdpi.commdpi.com. This effect has been observed with vancomycin against MRSA mdpi.com. When used in combination, the concentration of each agent required to inhibit bacterial growth is significantly lowered nih.govmdpi.com.

A study evaluating the interaction between Epi-1 and vancomycin against 22 clinical MRSA isolates found a synergistic effect in 10 of those cases, with a median Fractional Inhibitory Concentration Index (FICI) of 0.75 mdpi.com. Synergy is defined by an FICI value of ≤ 0.5, while values between 0.5 and 4.0 are typically considered additive or having no interaction encyclopedia.pubresearchgate.net. Another study noted a synergistic effect with an FICI of 0.5 researchgate.net. This synergistic activity can make resistant bacteria more susceptible to existing drugs and potentially reduce the doses required, which could minimize side effects and slow the development of further resistance nih.govbiorxiv.org.

| Combination | Pathogen | Effect | Metric (FICI) | Source |

|---|---|---|---|---|

| Epinecidin-1 + Vancomycin | MRSA (10 of 22 clinical isolates) | Synergy/Additive Effect | Median FICI: 0.75 | mdpi.com |

| Epinecidin-1 + Vancomycin | MRSA | Synergy | FICI = 0.5 | researchgate.net |

Antibacterial Efficacy

Wound Healing and Regenerative Capabilities

Epinecidin-1 (Epi-1) has demonstrated multifaceted roles in the complex process of wound healing, from stimulating cellular proliferation to accelerating tissue regeneration in preclinical models. nih.govnih.gov Its efficacy is attributed to its influence on various stages of the healing cascade.

Promotion of Epithelial Cell Proliferation and Migration (e.g., HaCaT Cells)

A critical step in wound closure is the re-epithelialization of the damaged area, which involves the proliferation and migration of keratinocytes. researchgate.net In vitro studies using immortalized human epithelial HaCaT cells have shown that Epinecidin-1 actively promotes this process. nih.govresearchgate.net The peptide induces cell proliferation by advancing the cell cycle, leading to an increase in the proportion of actively dividing S-phase cells. researchgate.netresearchgate.net Research indicates that treatment with Epi-1 resulted in an increased number of HaCaT cells without affecting cell viability at concentrations up to 31.25 μg/ml. researchgate.netresearchgate.net This stimulation of epithelial cell proliferation and migration is a key factor in its ability to facilitate the covering of a wounded region. nih.govresearchgate.net

Table 1: Effect of Epinecidin-1 on Epithelial Cell Proliferation

| Cell Line | Observed Effect | Key Findings | Source |

|---|---|---|---|

| HaCaT (Human Keratinocytes) | Increased Proliferation and Migration | Promotes cell cycle progression, leading to a higher number of cells in the S-phase. researchgate.netresearchgate.net Does not exhibit cytotoxicity at effective concentrations. researchgate.net | nih.govresearchgate.netresearchgate.net |

Enhancement of Angiogenesis

The formation of new blood vessels, or angiogenesis, is essential for supplying nutrients and oxygen to the healing tissue. Epinecidin-1 has been shown to enhance vascularization and increase epithelial activities in wound regions. nih.gov Studies suggest that this pro-angiogenic effect may be mediated by the induction of Vascular Endothelial Growth Factor (VEGF) in tissues treated with Epi-1. nih.govfrontiersin.org In murine models, a notable increase in neovascularization was observed in peptide-treated groups, with many newly formed blood vessels visible within the granulation tissue, indicating that Epinecidin-1 strongly promotes angiogenesis in a living organism. researchgate.net

Stimulation of Extracellular Matrix Components Formation (e.g., Collagen)

The extracellular matrix (ECM) provides the structural framework for tissue regeneration. mdpi.com Epinecidin-1 has been found to hasten the formation of ECM components, particularly collagen, around the wound area. nih.govresearchgate.net Histological analysis using Masson's trichrome staining confirmed that Epi-1 treatment enhances the deposition of the collagen layer. nih.govresearchgate.net This effect is crucial for providing tensile strength to the newly formed tissue and promoting effective tissue repair. researchgate.netfrontiersin.org The peptide appears to regulate the expression of extracellular matrix complexes to facilitate cell migration and tissue reconstruction. researchgate.net

Acceleration of Wound Closure in Infected Models (e.g., Swine Burn Wounds)

Epinecidin-1's wound healing capabilities are particularly evident in the context of infected wounds. In a swine model of heat burn injuries infected with methicillin-resistant Staphylococcus aureus (MRSA), topical application of Epi-1 demonstrated remarkable efficacy. nih.govresearchgate.net Wounds treated with an optimal dose of Epi-1 healed completely within 25 days, whereas untreated infected wounds failed to heal in the same timeframe. nih.govresearchgate.net This acceleration of wound closure is linked to its potent anti-MRSA activity, which reduces the bacterial count in the affected area, and its ability to promote tissue regeneration processes. nih.govfrontiersin.org The pig model is considered highly relevant to human skin healing, underscoring the translational potential of these findings. noblelifesci.com

Modulation of Neutrophil Recruitment to Wound Sites

The initial inflammatory phase of wound healing involves the recruitment of immune cells, such as neutrophils, to clear debris and pathogens. frontiersin.org Epinecidin-1 has been shown to modulate this process by enhancing the recruitment of neutrophils to the site of injury. nih.govnih.gov Histological staining of wound sections from Epi-1-treated models revealed an increased number of neutrophils near the infected region, which is believed to contribute to the accelerated healing process by efficiently combating infection. nih.gov

Table 2: Summary of Epinecidin-1's Regenerative Capabilities in Preclinical Models

| Biological Process | Model System | Key Outcome | Source |

|---|---|---|---|

| Angiogenesis | Swine & Murine Models | Enhanced vascularization and formation of new blood vessels in the wound bed. nih.gov | nih.govresearchgate.net |

| Collagen Formation | Swine Model | Increased deposition of extracellular matrix collagen, visualized by Masson's trichrome stain. nih.gov | nih.govresearchgate.net |

| Wound Closure (Infected) | Swine MRSA-infected burn model | Complete healing of infected burn wounds within 25 days. nih.gov | nih.govresearchgate.net |

| Neutrophil Recruitment | Swine Model | Increased number of neutrophils visualized at the wound site via Giemsa staining. nih.gov | nih.govnih.gov |

Immunomodulatory and Anti-Inflammatory Effects

Beyond its direct role in tissue regeneration, Epinecidin-1 possesses significant immunomodulatory and anti-inflammatory properties. nih.govnih.gov It can regulate the host's innate immune system in response to bacterial infections. nih.gov One of its key anti-inflammatory mechanisms involves the suppression of pro-inflammatory cytokine production. frontiersin.org

In various infection models, Epi-1 has been shown to downregulate cytokines such as Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Monocyte Chemoattractant Protein-1 (MCP-1). frontiersin.org For instance, it suppressed the induction of sepsis-associated IL-6 in pigs with MRSA-infected wounds and reduced levels of IL-6, IL-1β, and TNF-α in mice infected with P. aeruginosa. nih.govfrontiersin.org Furthermore, in macrophages stimulated with lipopolysaccharide (LPS), a component of Gram-negative bacteria, Epi-1 inhibited cytokine production by suppressing the activation of key signaling pathways like NF-κB. frontiersin.org It achieves this by disrupting the interaction between LPS and LPS-binding protein (LBP), which in turn inhibits Toll-like receptor 4 endocytosis. frontiersin.org Similarly, it can modulate inflammation induced by lipoteichoic acid (LTA) from Gram-positive bacteria by inhibiting Toll-like receptor 2 internalization. tmu.edu.twnih.gov

This ability to control the inflammatory response is crucial, as excessive inflammation can impair wound healing and lead to further tissue damage. frontiersin.org By balancing the immune response, Epinecidin-1 helps create a more favorable environment for tissue repair and regeneration. nih.gov

Suppression of Pro-Inflammatory Cytokines (e.g., IL-6)

Epinecidin-1 has demonstrated notable efficacy in suppressing the expression of pro-inflammatory cytokines, such as Interleukin-6 (IL-6). In a study involving a swine model of Methicillin-resistant Staphylococcus aureus (MRSA)-infected burn wounds, the topical application of Epinecidin-1 was found to control the induction of sepsis-associated IL-6 in the circulatory system. nih.gov This regulatory effect on IL-6 is crucial in mitigating the systemic inflammatory response that can lead to sepsis.

Furthermore, the immunomodulatory effects of Epinecidin-1 extend to other contexts. In mice infected with Japanese Encephalitis Virus (JEV), Epinecidin-1 was observed to downregulate the expression of several pro-inflammatory cytokines, including IL-6, IL-12p70, MCP-1, TNF-α, and IFN-γ. nih.govnih.gov This broad-spectrum suppression of inflammatory mediators highlights the peptide's potential in managing inflammatory conditions arising from various pathological insults. The mechanism behind this suppression has been partly attributed to the inhibition of LPS-induced activation of reactive oxygen species/p38/Akt/NF-κB signaling pathways. nih.gov

| Model System | Pathogen/Stimulus | Observed Effect on IL-6 | Reference |

|---|---|---|---|

| Swine with MRSA-infected burn wounds | MRSA | Suppressed levels in the circulatory system | nih.gov |

| Mice | Japanese Encephalitis Virus (JEV) | Downregulated expression | nih.govnih.gov |

| Macrophages (in vitro) | Lipopolysaccharide (LPS) | Inhibited production | nih.gov |

Reduction of Sepsis-Associated Biomarkers (e.g., C-Reactive Protein)

C-Reactive Protein (CRP) is a well-established biomarker for inflammation and sepsis. Research has shown that Epinecidin-1 can effectively reduce elevated levels of CRP associated with severe infections. In a swine model of MRSA-infected heat burn injuries, treatment with Epinecidin-1 led to a suppression of sepsis-associated blood CRP. nih.gov This indicates that Epinecidin-1 can attenuate the systemic inflammatory response characteristic of sepsis. nih.gov

Similarly, in a pyemia pig model where sepsis was induced by MRSA, Epinecidin-1 treatment attenuated the induction of CRP. nih.gov The control of such sepsis-associated molecules is critical in preventing the progression to severe sepsis and septic shock, and ultimately reducing mortality. nih.gov

Protection Against Pathogen-Induced Sepsis (e.g., in Pyemia Models)

Epinecidin-1 has demonstrated significant protective effects in animal models of pathogen-induced sepsis. In a pyemia pig model, intravenous injection of MRSA resulted in 100% mortality within seven days due to blood poisoning and sepsis. mdpi.com However, post-treatment with Epinecidin-1 conferred complete protection against MRSA-induced mortality. mdpi.comnih.gov This highlights the potent therapeutic potential of Epinecidin-1 in treating severe bacterial infections.

The protective efficacy of Epinecidin-1 is not limited to MRSA. In a mouse model of Pseudomonas aeruginosa-induced peritonitis and sepsis, Epinecidin-1 exhibited a curative effect, with survival rates reaching up to 93.3%. frontiersin.org Furthermore, Epinecidin-1 has been shown to confer protection to ducks against sepsis induced by Riemerella anatipestifer, significantly decreasing mortality rates. frontiersin.org

| Animal Model | Pathogen | Survival Rate with Epinecidin-1 Treatment | Reference |

|---|---|---|---|

| Pyemia Pigs | MRSA | 100% | mdpi.comnih.gov |

| Mice (peritonitis sepsis) | Pseudomonas aeruginosa | Up to 93.3% | frontiersin.org |

| Ducks | Riemerella anatipestifer | Up to 100% (depending on treatment regimen) | frontiersin.org |

Anti-Cancer Cell Growth Inhibition

In addition to its antimicrobial and immunomodulatory properties, Epinecidin-1 has exhibited significant anti-cancer activities. It has been shown to inhibit the growth of various cancer cell lines. For instance, Epinecidin-1 was found to suppress the proliferation of U937 cancer cells in a dose-dependent manner through the induction of apoptosis. frontiersin.org This apoptotic effect is linked to mitochondrial membrane damage. frontiersin.org

Further studies have demonstrated the broad-spectrum anti-cancer potential of Epinecidin-1. It has been shown to inhibit over 90% of the growth of A549 (lung carcinoma), HeLa (cervical cancer), and HT1080 (fibrosarcoma) cell lines. frontiersin.org The mechanism of action against cancer cells is believed to be similar to that of lytic peptides, causing cell membrane lysis. frontiersin.orgnih.gov More recent research has also highlighted its activity against non-small cell lung cancer (NSCLC) cells, where it not only directly kills cancer cells but also blocks the proliferative effects of bacterial components like lipoteichoic acid. nih.govtmu.edu.tw

| Cancer Cell Line | Type of Cancer | Observed Effect | Proposed Mechanism of Action | Reference |

|---|---|---|---|---|

| U937 | Histiocytic lymphoma | Suppressed proliferation | Apoptosis via mitochondrial damage | frontiersin.org |

| A549 | Lung carcinoma | >90% growth inhibition | Not specified | frontiersin.org |

| HeLa | Cervical cancer | >90% growth inhibition | Not specified | frontiersin.org |

| HT1080 | Fibrosarcoma | >90% growth inhibition | Cell membrane lysis | frontiersin.orgnih.gov |

| NSCLC cells | Non-small cell lung cancer | Induces necrotic cell death and inhibits proliferation | Mitochondrial damage, neutralization of lipoteichoic acid | nih.govtmu.edu.tw |

Mechanistic Insights and Molecular Interactions of Epinecidin 1 Gfifhiikglfhagkmihglv Nh2

Cellular Mechanisms of Action

Epinecidin-1 (B1576705) exerts significant influence on various cellular functions, from regulating the cell cycle and differentiation to directly interacting with and permeabilizing cell membranes. These actions are crucial to its antimicrobial, immunomodulatory, and wound healing properties. nih.govnih.gov

Influence on Cell Cycle Progression

Research has shown that Epinecidin-1 can induce cell proliferation by affecting the cell cycle. nih.gov In studies using immortalized human epithelial HaCaT cells, treatment with Epinecidin-1 led to an increased number of cells and a higher proportion of cells in the S-phase of the cell cycle. nih.govresearchgate.net The S-phase, or synthesis phase, is when DNA replication occurs, and an increase in the percentage of cells in this phase is indicative of enhanced cell proliferation. researchgate.net This proliferative effect is a key component of its demonstrated wound-healing capabilities. nih.govresearchgate.net

Table 1: Effect of Epinecidin-1 on Cell Cycle Progression in HaCaT Cells

| Treatment | Observation | Cellular Outcome | Reference |

| Epinecidin-1 (15.625 μg/ml) | Increased proportion of actively dividing S-phase cells. | Promotion of cell proliferation. | researchgate.net, nih.gov |

| Control (No treatment) | Baseline level of S-phase cells. | Normal cell proliferation. | researchgate.net, nih.gov |

Regulation of Epithelial Cell Differentiation Markers

Epinecidin-1 also plays a role in regulating the differentiation of epithelial cells by modulating the expression of specific markers. nih.gov Treatment of HaCaT keratinocyte cells with Epinecidin-1 resulted in a significant decrease in the expression of the epithelial negative cell surface markers Connexin 43 (Cx43) and Keratin 3 (K3). nih.govresearchgate.net Connexins are proteins that form gap junctions, and their levels can regulate keratinocyte differentiation. nih.gov The downregulation of these specific markers by Epinecidin-1 is associated with promoting the active migration and proliferation of epithelial cells, which is essential for processes like wound repair. nih.gov

Table 2: Regulation of Epithelial Differentiation Markers by Epinecidin-1

| Marker | Effect of Epinecidin-1 Treatment | Associated Cellular Process | Reference |

| Connexin 43 (Cx43) | Significantly decreased expression. | Promotion of epithelial cell migration and proliferation. | researchgate.net, nih.gov |

| Keratin 3 (K3) | Significantly decreased expression. | Promotion of epithelial cell migration and proliferation. | researchgate.net, nih.gov |

Interaction with Cellular Membranes and Permeabilization

A primary antimicrobial mechanism of Epinecidin-1 involves its direct interaction with and disruption of cellular membranes. nih.govnih.gov As a cationic peptide, it is electrostatically attracted to the negatively charged components of microbial membranes. biorxiv.org Following this initial attraction, the peptide inserts into the membrane, disrupting its integrity and forming pores or channels. nih.govscilit.com This permeabilization of the cytoplasmic membrane leads to the leakage of essential ions and metabolites, dissipation of the membrane's electrical potential, and ultimately, cell lysis and death. nih.gov This mode of action is effective against a broad spectrum of pathogens, including bacteria and fungi, and is considered a key reason why developing resistance to such peptides is challenging for microbes. nih.govmdpi.com

Molecular Signaling Pathways

Beyond its direct effects on cells, Epinecidin-1 is a significant modulator of intracellular signaling pathways, particularly those involved in the innate immune response. Its ability to influence Toll-Like Receptor (TLR) signaling highlights its immunomodulatory functions. frontiersin.org

Modulation of Toll-Like Receptor (TLR) Signaling Pathways

Epinecidin-1 has been shown to suppress inflammation induced by lipopolysaccharide (LPS), a component of Gram-negative bacteria. nih.gov This anti-inflammatory effect is achieved, in part, by modulating the Toll-Like Receptor 4 (TLR4) signaling pathway. frontiersin.org TLRs are a class of receptors crucial for recognizing pathogens and initiating an innate immune response. haeckerlab.org Epinecidin-1 can neutralize LPS and interfere with the interaction between LPS and its binding proteins, which in turn ameliorates the internalization of the LPS/TLR4 complex. nih.govfrontiersin.org By interfering with this initial step, Epinecidin-1 effectively dampens the downstream inflammatory cascade that is typically activated by bacterial endotoxins. frontiersin.orgnih.gov

Induction of MyD88 Degradation via the Proteasomal Pathway

A key mechanism in Epinecidin-1's modulation of TLR signaling is its ability to induce the degradation of Myeloid differentiation primary response 88 (MyD88). nih.govnih.gov MyD88 is a critical adaptor protein that mediates the downstream signals for all TLRs except TLR3. nih.gov Research has demonstrated that Epinecidin-1 facilitates the degradation of the MyD88 protein. frontiersin.orgnih.gov This process is mediated through the proteasomal pathway, a major mechanism for regulated protein degradation in eukaryotic cells. nih.gov Specifically, Epinecidin-1 treatment leads to the activation of Smurf E3 ligase, which polyubiquitinates MyD88, marking it for degradation by the proteasome. nih.gov By directly targeting and reducing the abundance of the central adaptor protein MyD88, Epinecidin-1 provides a powerful mechanism to control and resolve TLR-mediated inflammation. nih.govnih.gov

Table 3: Key Molecules in Epinecidin-1-Mediated MyD88 Degradation

| Molecule | Role in the Pathway | Effect of Epinecidin-1 | Reference |

| MyD88 | TLR signaling adaptor protein. | Degradation is induced. | nih.gov, nih.gov, frontiersin.org |

| Smurf E3 ligase | E3 ubiquitin ligase that targets proteins for degradation. | Activated to polyubiquitinate MyD88. | nih.gov |

| Proteasome | Protein complex that degrades ubiquitinated proteins. | Degrades polyubiquitinated MyD88. | nih.gov, nih.gov |

| MG132 | A specific proteasome inhibitor. | Abolishes Epinecidin-1-mediated MyD88 degradation. | nih.gov |

| Heclin | A specific Smurf E3 ligase inhibitor. | Abolishes Epinecidin-1-mediated MyD88 degradation. | nih.gov |

Activation of Smurf E3 Ligase in MyD88 Degradation

Epinecidin-1 has been shown to induce the degradation of the crucial Toll-like receptor (TLR) signaling adaptor protein, MyD88. This process is mediated through the activation of Smurf E3 ligase and the subsequent proteasome pathway. While the precise mechanism by which Epinecidin-1 activates Smurf E3 ligase is yet to be fully elucidated, it is clear that this activation is a key step in the downstream degradation of MyD88. The involvement of the proteasome pathway is confirmed by the observation that specific inhibitors of proteasomes (MG132) and Smurf E3 ligase (Heclin) can prevent the Epinecidin-1-mediated degradation of MyD88. This targeted degradation of MyD88 represents a significant mechanism by which Epinecidin-1 modulates inflammatory responses.

Suppression of LPS-Mediated Signaling Cascade

Epinecidin-1 demonstrates a potent ability to suppress the signaling cascade initiated by lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. By directly interacting with LPS, Epinecidin-1 can neutralize its inflammatory effects. This neutralization prevents the subsequent activation of the TLR4 signaling complex, which includes the adaptor protein MyD88. The suppression of this cascade ultimately leads to a reduction in the production of pro-inflammatory cytokines, thereby mitigating the inflammatory response.

Inhibition of LPS-Binding Protein Interactions and TLR4 Internalization

A key aspect of Epinecidin-1's anti-inflammatory activity lies in its ability to interfere with the initial steps of LPS recognition by host cells. It has been demonstrated that Epinecidin-1 disrupts the interaction between LPS and LPS-binding protein (LBP). This disruption is crucial as the LPS-LBP complex is responsible for presenting LPS to the TLR4 receptor. Furthermore, Epinecidin-1 has been shown to ameliorate the internalization of the LPS/TLR4 complex, a critical step for the activation of downstream signaling pathways. By inhibiting these early events, Epinecidin-1 effectively blocks the initiation of the inflammatory cascade.

Role in Regulating Endogenous TLR Signaling Inhibitors (e.g., A20, IRAK-M, SOCS-1)

Epinecidin-1 has an indirect regulatory role on several endogenous inhibitors of TLR signaling, including A20, interleukin-1 receptor-associated kinase M (IRAK-M), and suppressor of cytokine signaling 1 (SOCS-1). Studies have shown that while Epinecidin-1 alone does not alter the protein levels of these inhibitors, its pre-incubation significantly blunts the LPS-induced upregulation of A20, IRAK-M, and SOCS-1. This effect is likely a consequence of Epinecidin-1's ability to neutralize LPS, thereby preventing the initial stimulus for the upregulation of these negative regulators.

| Endogenous Inhibitor | Effect of Epinecidin-1 Alone | Effect of Epinecidin-1 Pre-incubation on LPS-induced Upregulation |

| A20 | No change in protein levels | Significant inhibition |

| IRAK-M | No change in protein levels | Significant inhibition |

| SOCS-1 | No change in protein levels | Significant inhibition |

Interactions with Biological Macromolecules

Epinecidin-1's biological activity is also defined by its direct interactions with key macromolecules within the host and on pathogens.

Direct Interaction with Lipopolysaccharide (LPS)

As previously mentioned, a cornerstone of Epinecidin-1's immunomodulatory function is its direct interaction with LPS. mdpi.com This interaction is a primary mechanism for neutralizing the endotoxic activity of LPS. By binding to LPS, Epinecidin-1 prevents it from engaging with its receptors on immune cells, thereby averting the initiation of an inflammatory response. This direct sequestration of LPS is a critical component of Epinecidin-1's therapeutic potential in conditions such as endotoxemia.

| Interacting Macromolecule | Nature of Interaction | Consequence of Interaction |

| Albumin | Binding | Influences serum stability and pharmacokinetics. nih.gov |

| Lipopolysaccharide (LPS) | Direct binding and neutralization | Prevents activation of TLR4 signaling and inflammatory cascade. mdpi.com |

Structure Activity Relationship Sar Studies of Epinecidin 1 Gfifhiikglfhagkmihglv Nh2 Analogs

Impact of Amino Acid Sequence Modifications on Biological Potency

Modifications to the amino acid sequence of epinecidin-1 (B1576705) have been shown to significantly impact its biological potency. Researchers have explored substitutions of specific amino acids to enhance its antimicrobial and other therapeutic properties.

One notable strategy involved the substitution of glycine (B1666218) and the initial histidine residue with lysine (B10760008). This modification led to the creation of a peptide with a repeating KXXK motif. The resulting analog, referred to as GK-epi-1, exhibited improved physicochemical properties related to antimicrobial activity, including increased stability and a twofold increase in its helical structure. researchgate.net

In another study, bioinformatic approaches were used to guide the replacement of certain amino acids with lysine, resulting in the development of variants named Variant-1 (Var-1) and Variant-2. researchgate.net These variants demonstrated enhanced antibacterial activity against several multidrug-resistant bacterial strains. researchgate.net Specifically, Var-1, with the sequence FIFKIIKGLFKAGKMIKGLV, was selected for further development due to its superior stability and antimicrobial potential. nih.gov

These findings highlight the critical role of specific amino acid residues in the function of epinecidin-1 and demonstrate that targeted substitutions can lead to analogs with significantly enhanced biological activity.

Table 1: Examples of Amino Acid Sequence Modifications in Epinecidin-1 Analogs

| Original Peptide | Modified Peptide | Modification | Observed Effect | Reference |

| Epinecidin-1 | GK-epi-1 | Glycine and first Histidine replaced with Lysine | Improved stability, increased helical propensity | researchgate.net |

| Epinecidin-1 | Variant-1 (Var-1) | Specific Lysine substitutions | Enhanced antibacterial activity and stability | researchgate.netnih.gov |

Role of Peptide Length and Truncations in Activity Retention

Studies on truncated versions of epinecidin-1 have revealed that the full length of the 21-amino acid peptide is not always necessary for its biological activity. Shorter fragments have been shown to retain, and in some cases even exceed, the potency of the parent peptide.

A significant example is the truncated peptide known as epinecidin-8 (EP-8), which consists of the sequence FIFHIIKGLFHAGKMI. This 16-amino acid fragment was found to retain the antibacterial and anticancer properties of the full-length epinecidin-1. nih.gov Notably, EP-8 displayed superior antibacterial activity against Staphylococcus aureus, with a minimal inhibitory concentration (MIC) of 6.25 µg/mL compared to 50 µg/mL for the parent peptide. nih.gov

Furthermore, other synthetic peptides corresponding to different lengths of the epinecidin-1 sequence, such as g-ple 22–51 and g-ple 22–42, have also demonstrated high antimicrobial activities against both gram-negative and gram-positive bacteria. scilit.com This indicates that the core active region of epinecidin-1 resides within a smaller segment of the peptide, and that truncations can be a viable strategy for developing smaller, potentially more cost-effective, and potent antimicrobial agents.

Table 2: Activity of Truncated Epinecidin-1 Peptides

| Peptide | Sequence | Length (amino acids) | Key Retained Activities | Reference |

| Epinecidin-1 | GFIFHIIKGLFHAGKMIHGLV-NH2 | 21 | Antibacterial, Anticancer | nih.gov |

| Epinecidin-8 (EP-8) | FIFHIIKGLFHAGKMI | 16 | Antibacterial (enhanced vs. S. aureus), Anticancer | nih.gov |

| g-ple 22-42 | GFIFHIIKGLFHAGKMIHGLV | 21 | High antimicrobial activity | scilit.com |

Influence of Net Charge and Hydrophobicity on Efficacy

The efficacy of antimicrobial peptides like epinecidin-1 is intrinsically linked to their physicochemical properties, particularly their net positive charge and hydrophobicity. These characteristics govern the initial interaction with and subsequent disruption of microbial membranes. nih.gov

The native epinecidin-1 peptide possesses a net positive charge of +5, attributed to its nine basic amino acid residues, including histidine, lysine, and arginine. nih.gov This positive charge facilitates the peptide's attraction to the negatively charged components of bacterial cell walls, a crucial first step in its antimicrobial action. nih.gov

Hydrophobicity also plays a critical role. The amphipathic α-helical structure of epinecidin-1, with its distinct polar and non-polar faces, allows it to insert into and disrupt the lipid bilayer of microbial membranes. researchgate.netnih.gov The balance between charge and hydrophobicity is crucial, as excessive hydrophobicity can lead to increased toxicity towards host cells. Therefore, SAR studies aim to optimize this balance to maximize antimicrobial efficacy while minimizing unwanted side effects.

Design and Evaluation of Modified Epinecidin-1 Peptides with Enhanced Properties

The insights gained from SAR studies have guided the rational design of modified epinecidin-1 peptides with enhanced therapeutic properties. By strategically altering the amino acid sequence, researchers have successfully developed analogs with improved stability, increased antimicrobial potency, and potentially better selectivity.

The development of GK-epi-1 and Var-1 serves as a prime example of this approach. researchgate.net In the case of GK-epi-1, the introduction of a repeating KXXK motif not only enhanced its antimicrobial activity but also improved its structural stability. researchgate.net Similarly, Var-1, designed through bioinformatic analysis and lysine substitutions, exhibited superior antibacterial activity against multi-drug resistant bacteria. researchgate.net The enhanced stability and activity of Var-1 made it a candidate for larger-scale production using recombinant DNA technology. nih.gov

The evaluation of these modified peptides typically involves a battery of in vitro and in vivo tests. In vitro assays are used to determine their minimum inhibitory concentrations (MICs) against a panel of pathogenic bacteria and to assess their stability in biological fluids. nih.govmdpi.com These studies have consistently shown that rationally designed epinecidin-1 analogs can surpass the antimicrobial performance of the parent peptide. researchgate.net The success of these designed peptides underscores the power of SAR in guiding the development of new and improved therapeutic agents based on the epinecidin-1 scaffold.

Future Directions in Epinecidin 1 Gfifhiikglfhagkmihglv Nh2 Research

Exploration of Broader Antimicrobial Spectrum and Resistance Mechanisms

Epinecidin-1 (B1576705) has established potent bactericidal and bacteriostatic activity against a wide array of Gram-positive and Gram-negative bacteria, including challenging multidrug-resistant (MDR) strains. frontiersin.org It has shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and carbapenem-resistant Gram-negative bacteria. mdpi.commdpi.com Studies have demonstrated its ability to act synergistically with conventional antibiotics such as vancomycin (B549263), amoxicillin, and clarithromycin, potentially lowering the required therapeutic concentrations and combating resistance. frontiersin.orgmdpi.com

Future research must systematically explore the activity of Epinecidin-1 against a wider range of clinically relevant pathogens. This includes expanding testing against other MDR bacteria, such as vancomycin-resistant Enterococci (VRE) and extended-spectrum beta-lactamase (ESBL)-producing Enterobacteriaceae. Furthermore, its efficacy against pathogenic fungi, parasites, and a broader spectrum of viruses remains an underexplored area. nih.gov While it has shown activity against viruses like Japanese encephalitis virus (JEV) and Foot-and-mouth disease virus (FMDV), its potential as a broad-spectrum antiviral agent warrants more extensive investigation. researchgate.net

A crucial future direction is the investigation of potential microbial resistance mechanisms to Epinecidin-1. Although antimicrobial peptides are generally considered less likely to induce resistance compared to conventional antibiotics due to their membrane-disrupting action, the possibility cannot be dismissed. researchgate.netfrontiersin.org Long-term studies involving serial passage of microorganisms in the presence of sub-lethal concentrations of Epinecidin-1 are necessary to determine the frequency and mechanisms of any potential resistance. Understanding how bacteria might alter their membrane composition or employ efflux pumps in response to the peptide will be critical for its long-term development.

| Pathogen | Type | Resistance Profile | Observed Effect |

|---|---|---|---|

| Staphylococcus aureus | Gram-positive | Methicillin-resistant (MRSA) | Bactericidal mdpi.commdpi.com |

| Pseudomonas aeruginosa | Gram-negative | Multidrug-resistant (MDR) | Bactericidal frontiersin.org |

| Klebsiella pneumoniae | Gram-negative | Carbapenem-resistant | Antibacterial Activity mdpi.com |

| Acinetobacter baumannii | Gram-negative | Carbapenem-resistant | Antibacterial Activity mdpi.com |

| Helicobacter pylori | Gram-negative | Standard Strains | Antibacterial Activity nih.gov |

| Vibrio vulnificus | Gram-negative | Standard Strains | Antibacterial Activity nih.gov |

| Japanese Encephalitis Virus (JEV) | Virus | N/A | Antiviral Activity nih.gov |

| Foot-and-mouth disease virus (FMDV) | Virus | N/A | Antiviral Activity nih.gov |

Investigation of Cross-Talk with Host Immune System Beyond TLR Signaling

Epinecidin-1 is not just a direct antimicrobial agent; it is also a potent immunomodulator. nih.gov Current research shows it can suppress the production of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α during bacterial infections. frontiersin.orgmdpi.com A significant part of this mechanism involves the Toll-like receptor (TLR) signaling pathway. Epinecidin-1 can directly interact with lipopolysaccharide (LPS) to prevent its binding to TLR4 and can induce the degradation of the crucial TLR signaling adaptor protein, MyD88, via the proteasome pathway. nih.gov

While the role of Epinecidin-1 in TLR signaling is becoming clearer, its broader interactions with the host immune system are a vital area for future studies. Research should investigate its effects on other pattern recognition receptors (PRRs) and downstream signaling pathways, such as the NOD-like receptor (NLR) family and the inflammasome. Understanding whether Epinecidin-1 can modulate inflammasome activation could reveal new mechanisms for its anti-inflammatory effects.

Furthermore, its influence on the adaptive immune system is not fully understood. Although one study noted that Epinecidin-1 could increase IgG1 production through the activation of Th2 cells, further research is needed to explore its impact on T-cell and B-cell differentiation and function. frontiersin.org Investigating its effects on antigen-presenting cells, such as dendritic cells and macrophages, could elucidate how it bridges the innate and adaptive immune responses. This includes studying its influence on cell maturation, antigen presentation efficiency, and the resulting T-cell polarization (Th1, Th2, Th17, or Treg).

Advanced Mechanistic Studies on Cellular and Subcellular Targets

The primary antimicrobial mechanism of Epinecidin-1 is attributed to its cationic and amphipathic structure, which allows it to preferentially bind to and disrupt the negatively charged membranes of microbial cells. frontiersin.org This disruption leads to membrane permeabilization and cell death. nih.gov However, the full extent of its interaction with cellular and subcellular components is likely more complex and represents a significant frontier for future research.

Advanced mechanistic studies should aim to identify specific intracellular targets of Epinecidin-1 after it breaches the cell membrane. Recent findings indicate that in non-small cell lung cancer cells, Epinecidin-1 can rapidly induce mitochondrial damage, suggesting that mitochondria could also be a key subcellular target in microbial cells. nih.gov Future investigations should use high-resolution microscopy and fluorescently labeled peptide variants to track its localization within bacterial and fungal cells in real-time.

Moreover, proteomic and metabolomic approaches could be employed to identify specific proteins and metabolic pathways that are disrupted by Epinecidin-1. It is plausible that the peptide could interfere with essential processes such as DNA replication, protein synthesis, or enzymatic activity, which would contribute to its potent bactericidal effects. Elucidating these additional mechanisms could not only provide a more complete picture of its function but also inform the design of more potent synthetic derivatives.

Development of Novel Delivery Systems for Enhanced Bioavailability in Preclinical Models

A significant challenge for the clinical application of peptide-based therapeutics like Epinecidin-1 is their potential for physical instability under physiological conditions and rapid clearance from the body. nih.gov To overcome these limitations, the development of novel delivery systems is a critical area for future research.

Prospective studies should focus on designing and testing various nanoformulations to improve the peptide's stability, solubility, and bioavailability. Encapsulation within biodegradable nanoparticles, such as those made from chitosan (B1678972), liposomes, or polymeric micelles, could protect Epinecidin-1 from enzymatic degradation and facilitate its sustained release at the site of infection. researchgate.net For instance, chitosan nanoparticles loaded with Epinecidin-1 have been explored as a potential delivery vehicle. researchgate.net

These advanced delivery systems must be rigorously tested in relevant preclinical animal models of infection. For example, temperature-responsive hydrogels containing Epinecidin-1 could be developed for topical application in wound healing models, providing both sustained antimicrobial action and a moist environment conducive to tissue regeneration. oncotarget.comnih.govresearchgate.net Similarly, for systemic infections like sepsis, targeted nanoparticles could be engineered to accumulate in infected organs, thereby increasing local drug concentration and reducing potential systemic toxicity. mdpi.com Evaluating the pharmacokinetics and pharmacodynamics of these novel formulations will be essential for advancing Epinecidin-1 towards clinical trials.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Gfifhiikglfhagkmihglv-NH2, and how do reaction conditions influence yield and purity?

- Methodological Guidance : Prioritize solid-phase peptide synthesis (SPPS) due to its compatibility with complex sequences. Use orthogonal protecting groups (e.g., Fmoc/t-Bu) to minimize side reactions. Monitor reaction progress via HPLC-MS after each coupling step . For yield optimization, employ factorial design to test variables like temperature, solvent polarity, and coupling reagent efficiency (e.g., HATU vs. HBTU) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Guidance : Combine ESI-MS for molecular weight confirmation, NMR (1H, 13C) for structural elucidation, and circular dichroism (CD) for secondary structure analysis. Validate purity using reversed-phase HPLC with a C18 column (gradient: 5–95% acetonitrile/0.1% TFA) . For reproducibility, document solvent batches and column lot numbers.

Q. How should stability studies be designed to assess this compound under physiological conditions?

- Methodological Guidance : Conduct accelerated degradation studies at varying pH (2.0–7.4), temperatures (4–37°C), and oxidative stress (H2O2 exposure). Quantify degradation products via LC-MS and compare against stability-indicating assays. Include negative controls (e.g., inert buffers) to isolate degradation pathways .

Advanced Research Questions

Q. How can contradictory data on this compound’s bioactivity be resolved across independent studies?

- Methodological Guidance : Perform meta-analysis using PRISMA guidelines to identify confounding variables (e.g., cell line heterogeneity, assay protocols). Validate findings via orthogonal assays (e.g., SPR for binding affinity vs. cellular functional assays). Apply statistical frameworks like Bayesian inference to reconcile discrepancies .

Q. What factorial design approaches are suitable for evaluating synergistic effects of this compound with other therapeutic agents?

- Methodological Guidance : Implement a 2^k factorial design to test dose combinations, with factors including concentration ratios (e.g., 1:1 to 1:10) and exposure times. Use response surface methodology (RSM) to model interactions and identify optimal synergies. Include replicates to account for biological variability .

Q. How can in vivo models be optimized to study this compound’s pharmacokinetics and toxicity?

- Methodological Guidance : Select species-specific metabolic profiles (e.g., murine vs. non-human primates) based on peptide degradation pathways. Employ microsampling techniques to reduce animal use while collecting PK data (e.g., serial blood draws <50 µL). Integrate toxicogenomics to map off-target effects .

Q. What strategies ensure robust integration of this compound’s omics data (proteomic, transcriptomic) with functional assays?

- Methodological Guidance : Apply multi-omics fusion algorithms (e.g., MOFA+) to identify cross-modal biomarkers. Correlate omics signatures with phenotypic outcomes using partial least squares regression (PLSR). Validate via CRISPR-Cas9 knockouts of candidate pathways .

Methodological Frameworks for Data Interpretation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.